
Benzene-1,3,5-triamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,3,5-triamine can be synthesized through the reduction of trinitrobenzene. This process involves the reduction of the nitro groups to amine groups using reducing agents such as iron and hydrochloric acid . The reaction conditions typically include heating the mixture to facilitate the reduction process.
Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of sulfuric acid with phosphate rock, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phloroglucinol, a trihydroxybenzene derivative.
Reduction: The compound can be reduced further to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phloroglucinol (benzene-1,3,5-triol)
Reduction: Various amine derivatives
Substitution: Substituted benzene derivatives depending on the substituent introduced
Scientific Research Applications
Benzene-1,3,5-triamine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene-1,3,5-triamine;phosphoric acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a spasmolytic agent by inhibiting smooth muscle contractions. This is achieved through its interaction with specific receptors and ion channels in the smooth muscle cells, leading to relaxation and relief from spasms .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triol (phloroglucinol): A trihydroxy derivative of benzene with similar chemical properties.
Benzene-1,3,5-tricarboxylic acid (trimesic acid): A tricarboxylic acid derivative of benzene with different functional groups.
Pentane-1,3,5-triamine: An aliphatic triamine with similar amine functionality but different structural properties.
Uniqueness
Benzene-1,3,5-triamine;phosphoric acid is unique due to its combination of aromatic amine and phosphoric acid functionalities
Properties
CAS No. |
111990-40-0 |
|---|---|
Molecular Formula |
C6H12N3O4P |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
benzene-1,3,5-triamine;phosphoric acid |
InChI |
InChI=1S/C6H9N3.H3O4P/c7-4-1-5(8)3-6(9)2-4;1-5(2,3)4/h1-3H,7-9H2;(H3,1,2,3,4) |
InChI Key |
NMPBTQJVGUOPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















